2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorophenylmethanol with 3-methylphenylboronic acid in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions but lacks the methoxy and methyl substituents.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a chlorophenyl group.
Uniqueness
2-{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. The presence of the chlorophenyl group can enhance the compound’s ability to participate in various organic transformations .
Properties
Molecular Formula |
C20H24BClO3 |
---|---|
Molecular Weight |
358.7 g/mol |
IUPAC Name |
2-[4-[(3-chlorophenyl)methoxy]-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BClO3/c1-14-11-16(21-24-19(2,3)20(4,5)25-21)9-10-18(14)23-13-15-7-6-8-17(22)12-15/h6-12H,13H2,1-5H3 |
InChI Key |
JEFNNCZOUQTIQR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.